An In-depth Technical Guide to the Chemical Properties of 1-Phenyl-1,3,3-trimethylindan
An In-depth Technical Guide to the Chemical Properties of 1-Phenyl-1,3,3-trimethylindan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Phenyl-1,3,3-trimethylindan (CAS No. 3910-35-8), a significant intermediate in the synthesis of specialty chemicals. This document details its structural characteristics, physicochemical properties, synthesis protocols, and analytical methodologies, serving as a crucial resource for professionals in chemical research and development.
Chemical Identity and Structure
1-Phenyl-1,3,3-trimethylindan is an aromatic hydrocarbon characterized by an indan core substituted with a phenyl group and three methyl groups. Its structure imparts notable thermal stability and hydrophobicity.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1,3,3-Trimethyl-1-phenyl-2,3-dihydro-1H-indene |
| Synonyms | 1,1,3-Trimethyl-3-phenylindan, Phenyltrimethylindan |
| CAS Number | 3910-35-8 |
| Molecular Formula | C₁₈H₂₀ |
| Molecular Weight | 236.35 g/mol |
| InChI Key | ICLPNZMYHDVKKI-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC=CC=C2C(C)(C1)C3=CC=CC=C3)C |
Physicochemical Properties
The physical and chemical properties of 1-Phenyl-1,3,3-trimethylindan are summarized below, providing essential data for its handling, storage, and application in synthesis.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Physical State | White to light yellow crystalline solid | |
| Melting Point | 52-55 °C | |
| Boiling Point | 308-313.82 °C (estimated) | [1][2] |
| Density | 1.0009 g/cm³ | [1] |
| Vapor Pressure | 0.001 mmHg @ 25 °C (estimated) | [2] |
| Refractive Index | 1.5681 | [1] |
| Solubility | Insoluble in water; Soluble in alcohol, dichloromethane, ethyl acetate.[1][2] | |
| logP (o/w) | 5.715 (estimated) | [2] |
Synthesis and Industrial Application
1-Phenyl-1,3,3-trimethylindan is primarily synthesized via the acid-catalyzed dimerization of α-methylstyrene.[3] Its principal industrial application is as a key intermediate in the production of the brominated flame retardant, Octabromo-1,3,3-trimethyl-1-phenylindane, often referred to as OctaInd.[1][4]
Synthesis of 1-Phenyl-1,3,3-trimethylindan
The synthesis involves the reaction of α-methylstyrene in the presence of a strong acid catalyst, such as sulfuric acid. The workflow for this synthesis is depicted below.
Application in Flame Retardant Production
1-Phenyl-1,3,3-trimethylindan serves as the precursor for OctaInd, a brominated flame retardant. The process involves the electrophilic bromination of the aromatic rings of the indan structure.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 1-Phenyl-1,3,3-trimethylindan are provided below.
Synthesis of 1-Phenyl-1,3,3-trimethylindan
This protocol is adapted from established literature procedures for the acid-catalyzed dimerization of α-methylstyrene.[3]
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Materials: α-Methylstyrene, concentrated sulfuric acid (H₂SO₄), water (H₂O), methanol, sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄), diethyl ether.
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Equipment: Round-bottom flask, reflux condenser, mechanical stirrer, separatory funnel, rotary evaporator, recrystallization apparatus.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, prepare a mixture of sulfuric acid and water.
-
Slowly add α-methylstyrene to the stirred acidic solution.
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Heat the reaction mixture to reflux and maintain for approximately 20 hours.
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After cooling to room temperature, transfer the mixture to a separatory funnel.
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Separate the lower acidic phase and discard.
-
Wash the organic phase sequentially with water, a saturated solution of sodium bicarbonate, and again with water.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from methanol to yield white crystals of 1-Phenyl-1,3,3-trimethylindan.
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Analytical Characterization
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Objective: To confirm the molecular structure and proton environments of 1-Phenyl-1,3,3-trimethylindan.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum at room temperature.
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Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
Expected ¹H NMR Data (400 MHz, CDCl₃): δ = 1.03 (s, 3H, –CH₃), 1.35 (s, 3H, –CH₃), 1.69 (s, 3H, –CH₃), 2.21 and 2.40 (d, 2H, –CH₂–), 7.11–7.29 (m, 9H, Ar—H).[3]
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Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
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Sample Preparation (Solid):
-
Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
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Acquire a background spectrum.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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-
Expected Characteristic Absorptions:
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~3100-3000 cm⁻¹: Aromatic C-H stretch.
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~3000-2850 cm⁻¹: Aliphatic C-H stretch.
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~1600, ~1450 cm⁻¹: Aromatic C=C stretching vibrations.
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-
Objective: To determine the purity of the compound and confirm its molecular weight.
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Parameters (Typical):
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis:
-
The retention time from the gas chromatogram indicates the purity.
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z 236, corresponding to the molecular weight of C₁₈H₂₀. The fragmentation pattern can be analyzed to further confirm the structure.
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Safety and Handling
1-Phenyl-1,3,3-trimethylindan should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
This guide provides a foundational understanding of 1-Phenyl-1,3,3-trimethylindan for research and development purposes. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
References
- 1. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines [mdpi.com]
- 2. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 3. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 4. 1-PHENYL-1,3,3-TRIMETHYLINDAN Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
